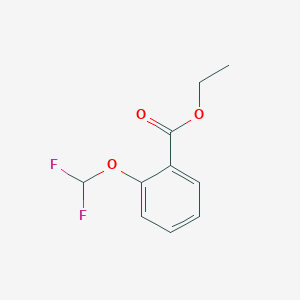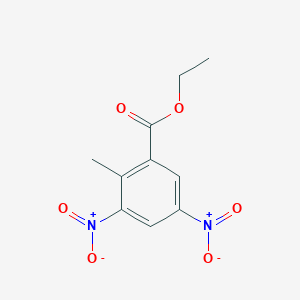
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine (2-tBHPNA) is a novel synthetic compound with a wide range of potential applications in the field of medicinal chemistry. It is a derivative of the naturally occurring compound acetamidine, and has been the subject of extensive research in the past decade. This compound has been studied for its potential applications in drug design, drug delivery, and therapeutic applications.
科学的研究の応用
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine has been studied extensively in the past decade for its potential applications in medicinal chemistry. It has been studied for its potential to act as a drug delivery vehicle, as well as for its potential to be used as a therapeutic agent. It has also been studied for its potential to act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been studied for its potential to act as a drug target, as it has been shown to bind to certain proteins in the body.
作用機序
The mechanism of action of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is not fully understood at this time. However, studies have suggested that it may act as a prodrug, which is a compound that can be metabolized to become active in the body. Additionally, it has been found to bind to certain proteins in the body, which may suggest that it can act as a drug target.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine are not yet fully understood. However, studies have suggested that it may have a variety of effects on the body, including the ability to stimulate the production of certain hormones and neurotransmitters. Additionally, it has been found to have anti-inflammatory and anti-cancer properties, as well as the potential to reduce the risk of certain cardiovascular diseases.
実験室実験の利点と制限
The use of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine in laboratory experiments has a number of advantages. It is a relatively simple compound to synthesize, and it is relatively stable in aqueous solution. Additionally, it has a wide range of potential applications in the field of medicinal chemistry. However, there are also some limitations to its use in laboratory experiments. For example, it is not known how it interacts with other compounds in the body, and it is not known how it is metabolized in the body.
将来の方向性
There are a number of potential future directions for research on 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine. One potential direction is to investigate its potential as a drug delivery vehicle and therapeutic agent. Additionally, further research could be conducted to investigate its potential to act as a prodrug, and to further understand its mechanism of action. Additionally, further research could be conducted to investigate its potential to act as a drug target, and to further understand its biochemical and physiological effects. Finally, further research could be conducted to investigate its potential to reduce the risk of certain cardiovascular diseases.
合成法
The synthesis of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine is achieved through a series of steps that involve the use of a variety of chemical reagents. The first step involves the reaction of 3-tert-butyl-phenol and acetamidine in the presence of an acid catalyst, such as sulfuric acid. This reaction produces 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine and water. The second step involves the reaction of 2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine with a base, such as sodium hydroxide, to produce the desired compound. The third step involves the purification of the compound by recrystallization.
特性
IUPAC Name |
2-(3-tert-butylphenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)9-5-4-6-10(7-9)16-8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXMBEWLERQSDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC=C1)OCC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC=C1)OC/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-tert-Butyl-phenoxy)-N-hydroxy-acetamidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Nitro-N-[1-(pyridin-3-yl)ethyl]aniline](/img/structure/B6352639.png)
![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
![2-Nitro-N-[1-(pyridin-2-yl)ethyl]aniline](/img/structure/B6352655.png)




![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)




